molecular formula C17H18Cl3N B128800 Sertraline hydrochloride, cis-(-)- CAS No. 79645-15-1

Sertraline hydrochloride, cis-(-)-

Cat. No. B128800
CAS RN: 79645-15-1
M. Wt: 342.7 g/mol
InChI Key: BLFQGGGGFNSJKA-JSUROZADSA-N
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Description

Sertraline hydrochloride, commonly known as Sertraline, is an antidepressant medication that belongs to a group of drugs called selective serotonin reuptake inhibitors (SSRIs) . It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), and post-traumatic stress disorder (PTSD). Sertraline is also effective in treating hypotension occurring in disorders like neurocardiogenic syncope and idiopathic orthostatic hypotension which is affected by autonomic dysfunction .


Synthesis Analysis

The synthesis of Sertraline involves asymmetric hydrogenation of imine . The process is complex and involves several steps, including the use of metal-catalyzed reactions .


Molecular Structure Analysis

Sertraline has a molecular formula of C17H17Cl2N . Its average mass is 306.230 Da and its monoisotopic mass is 305.073792 Da . The molecule has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .


Chemical Reactions Analysis

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI). It is known to interact with various other substances, but the specific chemical reactions are complex and beyond the scope of this analysis .


Physical And Chemical Properties Analysis

Sertraline has a density of 1.3±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 85.8±0.4 cm3 and a molar volume of 243.9±5.0 cm3 .

Scientific Research Applications

1. Ecotoxicity in Aquatic Environments

Sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI), has been observed to adversely affect aquatic organisms. Studies have shown that sertraline can harm various freshwater species across different trophic levels. The most sensitive species include Daphnia magna, Pseudokirchneriella subcapitata, and Oncorhynchus mykiss, indicating potential ecological risks in aquatic environments due to sertraline contamination (Minagh et al., 2009). Additional research has found that sertraline hydrochloride can significantly alter the functional expression activities of aquatic microbial communities, impacting pathways like lipid and energy metabolism (Cui et al., 2021).

2. Transdermal Delivery Systems

Sertraline hydrochloride's pharmacokinetic properties make it suitable for transdermal delivery. Research into the development of transdermal films containing sertraline has shown promising results in terms of drug release and skin permeation, which could lead to improved therapeutic efficacy for treatments involving sertraline (Vijaya & Ruckmani, 2011).

3. Molecular Properties and Computational Analysis

The molecular geometry, vibrational spectrum, and other molecular properties of sertraline hydrochloride have been studied using ab initio and density functional computations. This research is crucial for understanding the drug's molecular interactions and can aid in the development of new formulations or compounds (Sagdinc et al., 2007).

4. Micro and Mesoporous Materials for Drug Delivery

The use of porous materials like montmorillonite-K10 and MCM-41 for the delivery of sertraline hydrochloride has been explored. These materials can provide a controlled and efficient release of the drug, potentially reducing unpleasant effects in the gastric tract (Nunes et al., 2007).

5. Anti-Inflammatory Effects

Research indicates that sertraline hydrochloride may have anti-inflammatory properties. A study showed that it could reduce levels of major inflammatory cytokines in mice subjected to chronic stress, suggesting a potential mechanism for its antidepressant effects (Lu et al., 2019).

Safety And Hazards

Sertraline is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life . When handling Sertraline, it is advised to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-JSUROZADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sertraline hydrochloride, cis-(-)-

CAS RN

79645-15-1
Record name Sertraline hydrochloride, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SERTRALINE HYDROCHLORIDE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
W Sun, Y Jin, C Wang, S Zhao, X Wang, M Luo… - … of Chromatography A, 2020 - Elsevier
Sertraline is an antidepressant in a group of drugs called selective serotonin reuptake inhibitors. Four stereoisomeric compounds would be produced in its synthetic preparation due to …
Number of citations: 8 www.sciencedirect.com
SE Lucangioli, LG Hermida, VP Tripodi… - … of Chromatography A, 2000 - Elsevier
… Finally, the BGE as described in Section 2 allowed the baseline resolution of all impurities derived from the synthesis process of sertraline hydrochloride: cis-(1R,4R) enantiomer, …
Number of citations: 59 www.sciencedirect.com
W Sun, C Wang, Y Jin, X Wang, S Zhao… - Journal of separation …, 2019 - Wiley Online Library
Four stereoisomeric components were produced during the synthesis of the antidepressant drug (1S, 4S)‐sertraline hydrochloride due to the two chiral carbon centers in its chemical …
S Sangaraju, BM Rao, BM Kumar… - Rasayan J …, 2009 - rasayanjournal.co.in
A simple and rapid chiral liquid chromatographic method was developed for the enantiomeric separation of Sertraline hydrochloride (cis-(1S, 4S)-4-(3, 4-dichlorophenyl)-N-methyl-1, 2, 3…
Number of citations: 2 rasayanjournal.co.in
D Chen, Y Chen, Y Hu - Chromatographia, 2004 - Springer
Micellar electrokinetic chromatography has been investigated for the separation of cis-trans isomers and enantiomers of sertraline. The effects of various separating factors were studied…
Number of citations: 18 link.springer.com
MX Zhou, JP Foley - Journal of Chromatography A, 2004 - Elsevier
Sertraline is a basic compound and of pharmaceutical application for antidepressant treatment. The compound has two chiral centers. Separation of the three enantiomeric impurities …
Number of citations: 33 www.sciencedirect.com
KP Pawan, N Jain, P Jain… - Journal of …, 2009 - sciresol.s3.us-east-2.amazonaws …
April _ 2008 Page 1 ABSTRACT In the present study, a high-performance liquid chromatographic method was validated to evaluate purity of Sertraline Hydrochloride in tablet dosage …
NK Sandhu, DD Angehore, N Upmanyu… - Current …, 2020 - ingentaconnect.com
Background: Sertraline Hydrochloride, an oral anti-depressant, has two chiral centers and its cis enantiomers and trans diasteromers are defined as related substances by United State …
Number of citations: 2 www.ingentaconnect.com
A Farshchi, G Ghiasi, G Bahrami - Iranian Journal of Pharmaceutical Sciences, 2009 - ijps.ir
An accurate and sensitive reversed-phase high-performance liquid chromatograph-ic method for determination of sertraline in human serum is described using 4-chloro-7-…
Number of citations: 14 www.ijps.ir
D Chen, S Jiang, Y Chen, Y Hu - Journal of pharmaceutical and biomedical …, 2004 - Elsevier
A sensitive and stereospecific high-performance liquid chromatography (HPLC) method for determination of sertraline in bulk drug, tablets and capsules was developed. …
Number of citations: 83 www.sciencedirect.com

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